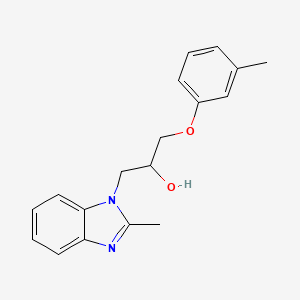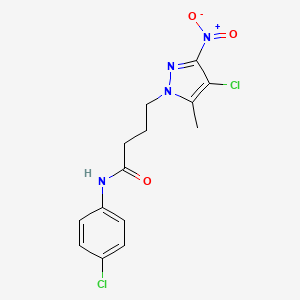
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism of Action
The mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The activation of the AMPK pathway and inhibition of the NF-κB pathway by 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which may contribute to its anti-tumor and anti-inflammatory effects. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, which may make it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for scientific research applications. However, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Future Directions
For research on 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione include investigating its efficacy in animal models of cancer and diabetes, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, the development of novel derivatives of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been optimized to provide high yields and purity, making it a suitable compound for scientific research applications.
Scientific Research Applications
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes.
properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFANHOGDWHTIY-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)


